molecular formula C11H19NO4 B6305554 1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate CAS No. 1935942-15-6

1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate

Cat. No.: B6305554
CAS No.: 1935942-15-6
M. Wt: 229.27 g/mol
InChI Key: XCIXLYKMSJVCGF-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate is a substituted azetidine derivative featuring a four-membered ring system with two ester groups at positions 1 and 3, along with a methyl substituent at position 2. Its molecular formula is C₁₂H₁₉NO₄ (molecular weight: 241.28 g/mol). The tert-butyl group at position 1 provides steric bulk and hydrolytic stability, while the methyl ester at position 3 enhances solubility in organic solvents. The 2-methyl substitution introduces additional steric hindrance, influencing conformational flexibility and reactivity . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing constrained heterocycles in drug discovery .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-methylazetidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIXLYKMSJVCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Aziridinium Intermediate Formation

Chlorination of tertiary alcohols derived from N-alkylated intermediates using thionyl chloride (SOCl₂) generates chlorides that equilibrate via aziridinium intermediates. For instance, treatment of N-tert-butyl-O-methyl amino alcohol with SOCl₂ produces a mixture of regioisomeric chlorides, which thermally equilibrate to favor the secondary chloride due to reduced ring strain. This step is pivotal for ensuring proper regiochemistry prior to cyclization.

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Cyclization

Cyclization of the secondary chloride using LiHMDS in tetrahydrofuran (THF) at −78°C to 0°C affords the azetidine ring with high diastereoselectivity. The strong base deprotonates the α-position, facilitating nucleophilic attack and ring closure. This method achieves yields of 60–70%, with stereochemical fidelity confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Protecting Group Management and Functionalization

tert-Butyl Carbamate Stability

The tert-butyl group provides steric protection against nucleophilic attack during subsequent reactions. Comparative studies demonstrate its stability under basic conditions (e.g., LiHMDS), whereas benzyl or allyl groups undergo undesired side reactions. Deprotection of the tert-butyl carbamate is achieved via acidic hydrolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine without epimerization.

Methyl Ester Installation

The methyl ester at position 3 is introduced via esterification of the corresponding carboxylic acid using methanol and catalytic sulfuric acid. Alternatively, transesterification of tert-butyl esters with methyl iodide in the presence of silver oxide (Ag₂O) offers a high-yielding route.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Large-scale synthesis benefits from continuous flow systems, which enhance heat and mass transfer during exothermic cyclization steps. For example, a tubular reactor operating at 50°C with a residence time of 10 minutes improves yield by 15% compared to batch processes.

Factorial Design of Experiments (DoE)

A 2³ factorial design evaluating temperature (−78°C vs. 0°C), LiHMDS equivalents (1.1 vs. 1.5), and solvent (THF vs. DME) identified LiHMDS stoichiometry as the most critical factor, accounting for 40% of yield variability. Response surface methodology (RSM) further optimized conditions to 1.3 equivalents LiHMDS in THF at −40°C, achieving 78% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three representative methods:

MethodStarting MaterialKey ReagentsYield (%)Stereopurity (% ee)
Epoxide Aminolysis(R)-O-Benzyl glycidolBenzylamine, NaH6598
LiHMDS CyclizationN-Alkylated ChlorideLiHMDS, THF7099
Continuous FlowTertiary AlcoholSOCl₂, DMF7897

Mechanistic Insights and Side Reactions

Aziridinium Intermediate Rearrangement

During chlorination, the formation of aziridinium intermediates (e.g., compound 4 in Scheme 1 of) enables equilibration between regioisomeric chlorides. Computational studies using density functional theory (DFT) reveal a Gibbs free energy difference of 2.3 kcal/mol favoring the secondary chloride, consistent with experimental observations.

Competing Ring-Opening Pathways

In polar aprotic solvents like DMF, the azetidine ring is susceptible to nucleophilic ring-opening by chloride ions. Kinetic studies show that maintaining low chloride concentration (<0.1 M) suppresses this side reaction, improving cyclization yields by 20% .

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific active sites, leading to inhibition or activation of enzymatic activity . The pathways involved in its mechanism of action are currently under investigation in various research studies .

Comparison with Similar Compounds

(a) 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate

  • Key Difference : Lacks the 2-methyl substituent.
  • Impact : Reduced steric hindrance at position 2 improves reactivity in alkylation or nucleophilic substitution reactions. For example, in , this compound undergoes allylation at position 3 using LiHMDS, a reaction that may be hindered in the 2-methyl analog .
  • Synthetic Utility : Widely used as a precursor for functionalized azetidines in kinase inhibitors .

(b) 1-tert-Butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate (QP-0264)

  • Key Difference : Ethyl ester at position 2 instead of methyl, with an additional methyl group at position 2.
  • Impact : Increased steric bulk at position 2 may reduce reaction rates in ring-opening or cross-coupling reactions. The ethyl ester also alters lipophilicity (LogP: ~1.8 vs. ~1.5 for the methyl ester) .

(c) 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate

  • Key Difference : Contains a third ester group at position 3.
  • Impact : Enhanced electron-withdrawing effects at position 3 destabilize the ring, increasing susceptibility to nucleophilic attack. The tricarboxylate structure is rare and typically used in specialized asymmetric syntheses .

Piperidine and Piperazine Derivatives

(a) 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate (4d)

  • Key Difference : Six-membered piperidine ring instead of four-membered azetidine.
  • Impact : Reduced ring strain increases thermodynamic stability (ΔGring-opening: ~5 kcal/mol lower than azetidine). The equatorial methyl group at position 3 minimizes steric clashes, enabling efficient catalytic hydrogenation .

(b) (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate

  • Key Difference : Piperazine ring with two nitrogen atoms.
  • Impact : The basic nitrogen at position 2 allows for protonation under acidic conditions (pKa ~8.5), facilitating salt formation (e.g., hydrochloride salts in ). This property is exploited in prodrug design .

Pyrrolidine Derivatives

(a) (rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

  • Key Difference : Five-membered pyrrolidine ring with a substituted pyridine moiety.
  • Impact : The extended conjugation from the pyridine group (λmax: 270 nm) enables UV-based quantification. The trans-configuration at positions 2 and 4 enhances binding to aromatic enzyme pockets, as seen in kinase inhibitors .

Data Tables

Table 1: Structural and Physical Properties

Compound Ring Size Substituents Molecular Weight (g/mol) LogP
Target Compound 4 1-t-Bu, 3-Me, 2-Me 241.28 1.5
1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate 4 1-t-Bu, 3-Me 227.25 1.2
1-tert-Butyl 3-methylpiperidine-1,3-dicarboxylate 6 1-t-Bu, 3-Me 243.30 1.7
(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate 6 1-t-Bu, 3-Me 244.29 0.9

Research Findings

  • Steric Effects: The 2-methyl group in the target compound reduces reactivity in SN2 reactions by ~30% compared to non-methylated analogs, as shown in piperidine-based studies .
  • Ring Strain : Azetidine derivatives exhibit higher ring strain (angle strain: ~20°) than piperidines (~5°), making them more reactive in ring-opening polymerizations .
  • Biological Relevance : Piperazine and pyrrolidine analogs are prevalent in FDA-approved drugs (e.g., sitagliptin), whereas azetidines are emerging in preclinical candidates due to improved metabolic stability .

Biological Activity

1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate (CAS: 1935942-15-6) is a heterocyclic compound with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.28 g/mol
  • IUPAC Name : 1-(tert-butyl) 3-methyl 2-methylazetidine-1,3-dicarboxylate
  • CAS Number : 1935942-15-6

Biological Activity Overview

Research on the biological activity of this compound suggests several potential pharmacological effects:

Antioxidant Activity

Studies indicate that compounds with similar structures exhibit antioxidant properties. The presence of tert-butyl and carboxylate groups may contribute to radical scavenging abilities. For example, research on related azetidine derivatives has shown significant inhibition of lipid peroxidation and free radical generation in vitro.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when exposed to certain concentrations of the compound, indicating a potential mechanism for mitigating inflammatory responses.

Antimicrobial Properties

The antimicrobial activity of azetidine derivatives has been documented in various studies. While specific data on this compound is limited, related compounds have shown effectiveness against a range of bacterial and fungal strains.

The mechanisms by which this compound exerts its biological effects may involve:

  • Radical Scavenging : The compound's ability to donate electrons could neutralize reactive oxygen species (ROS), reducing oxidative stress.
  • Cytokine Modulation : By influencing signaling pathways related to inflammation, it may alter the expression of cytokines involved in inflammatory processes.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, several related case studies provide insights into its potential applications:

StudyFindings
Study ADemonstrated antioxidant activity in azetidine derivatives with similar functional groups.
Study BReported anti-inflammatory effects in cell cultures treated with azetidine compounds.
Study CIdentified antimicrobial properties in related structures against Gram-positive bacteria.

Q & A

Q. Table 1. Key Reaction Variables for Synthesis Optimization

VariableTested RangeOptimal ConditionImpact on Yield
SolventDCM, THF, MeCN, TolueneDCM+15% yield
Catalyst (TEA)0.8–1.5 eq.1.2 eq.+10% yield
Temperature0°C, 25°C, 40°C0°C (step 1), 25°C (step 2)Minimizes degradation

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueParametersKey Observations
1H NMR (500 MHz, CDCl3)δ 1.44 (s, 9H, tert-butyl), δ 3.72 (s, 3H, methyl ester)Confirms protecting groups
HPLC (C18 column)70:30 MeCN/H2O, 1.0 mL/minRetention time = 8.2 min, purity >98%

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